(4-Bromo-5-methylpyridin-2-yl)methanol
Overview
Description
“(4-Bromo-5-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO. It is a white to pale reddish-yellow to orange to brown solid or liquid .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using Density Functional Theory methods with the 6-311G (d,p) basis set . The InChI code for this compound is 1S/C7H8BrNO/c1-5-2-6 (4-10)9-3-7 (5)8/h2-3,10H,4H2,1H3 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 202.05 g/mol . It is a white to pale reddish-yellow to orange to brown solid or liquid .
Scientific Research Applications
Synthesis of Complex Molecules
(4-Bromo-5-methylpyridin-2-yl)methanol is utilized in the synthesis of Schiff base compounds, which are important for their antibacterial activities. For instance, it has been employed in the condensation process to produce Schiff bases with notable structural and antibacterial properties (Wang et al., 2008). These compounds, characterized by their crystal structure and preliminary biological tests, offer potential in the development of new antibacterial agents.
Formation of Supramolecular Structures
The molecule also plays a role in the formation of supramolecular architectures. Research involving methanolysis and ethanolysis in the presence of copper(II) chloride or bromide has led to products that highlight the importance of this compound in generating hydrogen-bonded supramolecular synthons. These structures demonstrate the versatility of the compound in creating diverse molecular assemblies with potential applications in molecular recognition and catalysis (Unchulee Suksangpanya et al., 2004).
Crystal Engineering and Material Science
Furthermore, this compound is essential in crystal engineering, where it contributes to the study of molecular and crystalline structures. Its application in synthesizing crystals with specific configurations underscores its utility in material science, particularly in the exploration of new materials with desired physical properties (M. Percino et al., 2005). The ability to influence crystal growth and structure through such compounds is critical for advancements in nanotechnology and materials engineering.
Role in Transition Metal Chemistry
The interaction of this compound with transition metal ions has been explored to understand its impact on the formation of metal complexes and polymers. Studies have shown how the identity of the transition metal ion affects the resulting molecular architecture, indicating the compound's relevance in the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies (S. Telfer et al., 2008).
Mechanism of Action
Target of Action
Similar compounds such as pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors have been synthesized from related compounds . Therefore, it’s possible that (4-Bromo-5-methylpyridin-2-yl)methanol may also interact with similar targets.
Biochemical Pathways
Related compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight (20205) and structure suggest that it may have suitable properties for absorption and distribution .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
(4-bromo-5-methylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJYBFEYBMKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630692 | |
Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
820224-83-7 | |
Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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